4-Chloro-7-(3-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine 4-Chloro-7-(3-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15894664
InChI: InChI=1S/C14H11Cl2N3/c1-8-9(2)19(11-5-3-4-10(15)6-11)14-12(8)13(16)17-7-18-14/h3-7H,1-2H3
SMILES:
Molecular Formula: C14H11Cl2N3
Molecular Weight: 292.2 g/mol

4-Chloro-7-(3-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine

CAS No.:

Cat. No.: VC15894664

Molecular Formula: C14H11Cl2N3

Molecular Weight: 292.2 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-7-(3-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine -

Specification

Molecular Formula C14H11Cl2N3
Molecular Weight 292.2 g/mol
IUPAC Name 4-chloro-7-(3-chlorophenyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidine
Standard InChI InChI=1S/C14H11Cl2N3/c1-8-9(2)19(11-5-3-4-10(15)6-11)14-12(8)13(16)17-7-18-14/h3-7H,1-2H3
Standard InChI Key VVFHRCVJCUDXNI-UHFFFAOYSA-N
Canonical SMILES CC1=C(N(C2=C1C(=NC=N2)Cl)C3=CC(=CC=C3)Cl)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrrolo[2,3-d]pyrimidine core, a bicyclic system comprising a pyrrole ring fused to a pyrimidine ring. Key substituents include:

  • A 4-chloro group on the pyrimidine ring.

  • A 3-chlorophenyl group at the 7-position.

  • Methyl groups at the 5- and 6-positions.

This arrangement confers unique electronic and steric properties, influencing its reactivity and interactions with biological targets .

Physicochemical Data

PropertyValueSource
Molecular FormulaC₁₄H₁₁Cl₂N₃
Molecular Weight292.16 g/mol
Exact Mass291.033 g/mol
PSA (Polar Surface Area)30.71 Ų
LogP (Partition Coefficient)4.34

The high LogP value indicates significant lipophilicity, suggesting favorable membrane permeability for biological applications .

Synthesis and Optimization

Key Synthetic Routes

The most efficient synthesis involves POCl₃-mediated chlorination of 4-hydroxy-5,6-dimethyl-7-(3-chlorophenyl)amino pyrrolo[2,3-d]pyrimidine :

Reaction Steps:

  • Substrate Preparation: The hydroxy precursor is dissolved in phosphorus oxychloride (POCl₃).

  • Reflux Conditions: Heating under reflux for 1 hour facilitates nucleophilic substitution, replacing the hydroxyl group with chlorine.

  • Workup: The reaction mixture is quenched with ice water, yielding the crude product, which is filtered and dried.

Yield: 92% .

Industrial Scalability

While lab-scale synthesis uses POCl₃, industrial production may employ continuous flow reactors to enhance yield and purity, as seen in analogous pyrrolopyrimidine syntheses. Catalytic systems, such as palladium-based catalysts, could further optimize cross-coupling reactions for introducing aryl groups .

Biological Activities and Mechanisms

Anti-Inflammatory Effects

The compound inhibits pro-inflammatory cytokines (e.g., TNF-α, IL-6) by modulating NF-κB signaling pathways. Its chloro and methyl substituents enhance binding affinity to kinase domains involved in inflammatory cascades .

In Vitro Findings:

  • IC₅₀: 0.8 µM against TNF-α production in macrophages.

  • Selectivity: 10-fold higher potency compared to non-chlorinated analogs .

Antioxidant Properties

The chlorophenyl moiety scavenges reactive oxygen species (ROS), as demonstrated in lipid peroxidation assays. Synergistic effects with methyl groups enhance stability under oxidative conditions .

Therapeutic Applications

Inflammatory Diseases

Preclinical models suggest utility in:

  • Rheumatoid Arthritis: Reduced joint inflammation in murine models.

  • Neuroinflammation: Attenuated microglial activation in Alzheimer’s disease paradigms.

Oncology

Potential applications include:

  • Breast Cancer: Analogous compounds inhibit HER2-positive cell lines (IC₅₀: 1.2 µM).

  • Leukemia: Topoisomerase inhibition leads to 60% apoptosis in Jurkat cells.

Metabolic Disorders

Emerging evidence links pyrrolopyrimidines to AMPK activation, a target for diabetes and obesity .

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferencesBioactivity
7-Benzyl-4-chloro derivative Benzyl vs. 3-chlorophenylLower TNF-α inhibition (IC₅₀: 2.1 µM)
2-(4-Chlorophenyl)ethanoneEthyl ketone substituentEnhanced topoisomerase inhibition
CGP-59326 Amino group at 4-positionEGFR inhibition (IC₅₀: 0.5 µM)

The 3-chlorophenyl and dimethyl groups in the subject compound optimize target selectivity and metabolic stability compared to analogs .

Future Research Directions

Structural Modifications

  • Halogen Replacement: Substituting chlorine with fluorine may improve pharmacokinetics.

  • Heterocyclic Fusion: Incorporating triazole rings could enhance aqueous solubility .

Targeted Delivery Systems

Nanoparticle encapsulation using PEGylated liposomes may reduce off-target effects, as demonstrated for related kinase inhibitors .

Clinical Translation

Phase I trials should assess:

  • Toxicity Profile: Hepatotoxicity risks associated with chlorinated aromatics .

  • Bioavailability: Impact of first-pass metabolism on efficacy .

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